4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O/c1-23-10-13(8-18(23)25)19-22-16-4-2-3-5-17(16)24(19)11-12-6-7-14(20)9-15(12)21/h2-7,9,13H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVZETFYGOQJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Scientific Research Applications
4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it has been shown to modulate α2-adrenergic receptors, which play a role in its antiparasitic activity . The exact molecular pathways involved may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Variations in the Pyrrolidinone Substituent
- 1-Allyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one (): Replaces the methyl group with an allyl chain.
- 1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (): Incorporates a 4-chlorophenyl group and a phenoxyethyl side chain, increasing steric bulk and polarity. This modification could alter binding kinetics in biological targets.
Modifications on the Benzimidazole Core
- 4-(1-Butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one (): Substitutes the 2,4-dichlorobenzyl group with a butyl chain and a chloro-methylphenyl group. The butyl chain may improve membrane permeability but reduce target specificity due to non-polar interactions.
- 4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one (): Replaces chlorine with fluorine, reducing electron-withdrawing effects while maintaining steric similarity.
Positional Isomerism in Halogenated Benzyl Groups
- 4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (): Features 3,4-dichlorobenzyl instead of 2,4-dichlorobenzyl. The altered chlorine positions could affect π-π stacking or dipole interactions in receptor binding.
Physicochemical Properties
- Solubility: Polar pyrrolidinone and benzimidazole moieties may counterbalance lipophilicity, as seen in ’s use of methanol/CH₂Cl₂ for purification.
Biological Activity
The compound 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one , also known as DBIBP or TAK-659, has garnered attention due to its significant biological activity, particularly as a potent inhibitor of Bruton's tyrosine kinase (BTK). This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 370.26 g/mol. The structure features a benzimidazole moiety linked to a pyrrolidinone ring, which contributes to its biological properties.
The primary mechanism of action for DBIBP involves the inhibition of BTK, a critical enzyme in B-cell receptor signaling pathways. By blocking BTK activity, the compound effectively disrupts various cellular processes associated with B-cell proliferation and survival, making it a potential therapeutic agent in treating B-cell malignancies.
Key Mechanisms:
- Inhibition of BTK : Prevents downstream signaling that promotes B-cell survival.
- Modulation of α2-adrenergic receptors : This interaction has been linked to antiparasitic activity, indicating a broader range of potential applications.
Biological Activity
DBIBP exhibits notable antibacterial and antifungal properties, suggesting its utility in developing new antimicrobial agents. Its effectiveness against various pathogens positions it as a candidate for further research in infectious disease treatment.
Antimicrobial Activity
Research indicates that DBIBP demonstrates:
- Antibacterial Effects : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Shows promise in inhibiting fungal growth.
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Oncology : As a BTK inhibitor, it is being explored for treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
- Infectious Diseases : Its antimicrobial properties may lead to new treatments for bacterial and fungal infections.
- Parasitic Infections : Potential use as an antiparasitic agent due to its interaction with specific receptors involved in parasite metabolism.
Case Studies
Recent studies have highlighted the efficacy and safety profile of DBIBP in clinical settings:
-
Study on Chronic Lymphocytic Leukemia (CLL) :
- Objective : Evaluate the efficacy of DBIBP in CLL patients.
- Results : Significant reduction in tumor burden and improved patient outcomes were observed.
- : DBIBP shows promise as an effective treatment option for CLL.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial activity against selected bacterial strains.
- Results : DBIBP exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- : The compound could serve as a lead for developing new antimicrobial therapies.
Data Table
The following table summarizes key findings related to the biological activity of DBIBP:
Q & A
Q. What are the recommended synthetic routes for preparing 4-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyrrolidinone Core Formation : Cyclization of γ-lactam precursors under acidic or basic conditions.
Benzimidazole Attachment : Condensation of o-phenylenediamine derivatives with carbonyl groups, followed by alkylation using 2,4-dichlorobenzyl halides.
Methylation : Introduction of the methyl group at the pyrrolidinone nitrogen via nucleophilic substitution.
Q. Optimization Strategies :
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Temp (°C) | Catalyst | Yield Range |
|---|---|---|---|---|
| Pyrrolidinone Formation | THF | 25–30 | None | 60–70% |
| Benzimidazole Alkylation | DMF | 80 | TBAB | 75–85% |
| Methylation | Acetonitrile | 50 | K₂CO₃ | 70–80% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Analytical Techniques :
Q. Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients; target ≥95% purity .
Q. What preliminary biological assays are suitable for evaluating this compound's bioactivity?
Methodological Answer: Initial Screening :
Q. Table 2: Example Bioactivity Data from Analogues
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
Methodological Answer: SAR Design :
Substituent Variation :
- Modify the benzyl group (e.g., 2,4-dichloro vs. 3-trifluoromethyl) to assess electronic effects .
- Vary pyrrolidinone substituents (e.g., methyl vs. ethyl) to probe steric influences .
Biological Assays :
- Compare IC₅₀ values across analogues to identify potency trends.
- Test metabolic stability using liver microsomes (e.g., human CYP450 isoforms) .
Q. Computational Tools :
- Molecular Docking : Predict binding modes with targets (e.g., tubulin for anticancer activity) using AutoDock Vina .
- QSAR Modeling : Corrogate substituent properties (logP, polar surface area) with bioactivity .
Q. How should researchers resolve contradictions in bioactivity data between studies?
Methodological Answer: Root-Cause Analysis :
Compound Integrity : Recheck purity (HPLC) and stability (e.g., degradation under assay conditions) .
Assay Variability :
- Standardize cell culture conditions (e.g., passage number, serum type) .
- Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity).
Pharmacokinetic Factors : Assess solubility (e.g., shake-flask method) and membrane permeability (Caco-2 assays) .
Case Study : Inconsistent IC₅₀ values for benzimidazole derivatives may arise from differences in mitochondrial activity assays vs. apoptosis markers .
Q. What advanced techniques can elucidate the metabolic pathways of this compound?
Methodological Answer: Metabolite Identification :
- LC-MS/MS : Profile metabolites in hepatocyte incubations; use isotopic labeling for fragmentation tracking .
- Radiolabeling : Synthesize ¹⁴C-labeled compound to quantify excretion pathways (e.g., urine vs. feces) .
Q. Enzyme Inhibition Studies :
- CYP450 Inhibition Assays : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .
Q. How can computational modeling guide the optimization of this compound's selectivity?
Methodological Answer: Target-Specific Modeling :
- Molecular Dynamics Simulations : Simulate ligand-target binding over 100+ ns to assess conformational stability .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., chlorine vs. fluorine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
